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Abstract
Demeton-S-methyl and its primary metabolite, demeton-S-methyl sulfone, are

organophosphate compounds formerly used as systemic insecticides and acaricides.[1][2][3]

This technical guide provides a comprehensive review of their toxicological profiles, intended

for researchers, scientists, and drug development professionals. The primary mechanism of

toxicity for both compounds is the inhibition of acetylcholinesterase (AChE), leading to the

accumulation of acetylcholine and subsequent cholinergic overstimulation.[1][4][5][6] Both

parent compound and sulfone metabolite exhibit high acute toxicity across various species and

routes of exposure. This document synthesizes available data on acute, subchronic, and

chronic toxicity, as well as genotoxicity, reproductive effects, and neurotoxicity. Detailed

summaries of quantitative data are presented in tabular format for comparative analysis.

Furthermore, this guide outlines the standard experimental protocols, based on OECD

guidelines, used to derive such toxicological data and includes graphical representations of

metabolic pathways and toxicological mechanisms to facilitate understanding.

Introduction
Demeton-S-methyl, with the chemical formula C₆H₁₅O₃PS₂, is an organothiophosphate that

was employed in agriculture to control a range of sucking insects such as aphids and mites on

various crops.[1][2][7] It functions as a systemic pesticide, meaning it is absorbed and
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translocated within the plant, making the plant's juices toxic to feeding insects.[1] In biological

systems, demeton-S-methyl is metabolized through oxidation to demeton-S-methyl sulfoxide

(also known as oxydemeton-methyl) and subsequently to demeton-S-methyl sulfone.[1][5] Due

to its high toxicity in humans, its use has been banned worldwide.[1] Understanding the

toxicological profile of demeton-S-methyl and its more stable sulfone derivative is critical for risk

assessment and for the development of safer alternatives.

Mechanism of Action: Cholinesterase Inhibition
The primary mode of toxic action for demeton-S-methyl and its sulfone derivative is the

inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of

the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

[1][2][5][6]

By phosphorylating the serine hydroxyl group at the active site of AChE, these

organophosphates form a stable, inactive complex.[4] This inactivation prevents the breakdown

of ACh, leading to its accumulation in the synaptic cleft.[1][4] The resulting excessive

stimulation of muscarinic and nicotinic receptors leads to a state of cholinergic crisis,

manifesting in a wide range of symptoms, from nausea and vomiting to severe respiratory

distress, convulsions, and potentially death.[1][7]
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Caption: Inhibition of Acetylcholinesterase (AChE) by Demeton-S-Methyl and its Sulfone.

Metabolism
Demeton-S-methyl undergoes metabolic transformation in both plants and animals. The

primary metabolic pathway involves the oxidation of the thioether side chain.[5] This process

converts demeton-S-methyl first into its sulfoxide derivative, oxydemeton-methyl, and then

through further oxidation, into demeton-S-methyl sulfone.[1][5] Another significant metabolic

route is O-demethylation.[5] The sulfone metabolite is generally more stable than the parent

compound. These oxidative transformations are crucial as the metabolites also possess

significant cholinesterase-inhibiting activity.[8]
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Caption: Primary metabolic pathway of Demeton-S-Methyl.

Toxicological Profile of Demeton-S-Methyl
Demeton-S-methyl is classified as a highly toxic substance by the World Health Organization.

[1]

Acute Toxicity
The compound exhibits high acute toxicity through oral, dermal, and inhalation routes.

Symptoms of poisoning are characteristic of cholinergic syndrome and include nausea,

vomiting, abdominal pain, diarrhea, headaches, dizziness, and in severe cases, respiratory

failure and death.[1][7]

Table 1: Acute Toxicity of Demeton-S-Methyl
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Species Route LD50 / LC50 Reference

Rat (M & F) Oral 35-60 mg/kg [7][8]

Rat Dermal ~85 mg/kg [7]

Rat IV 21.7-23.7 mg/kg [8]

Rat Inhalation (4h) 500 mg/m³ [7]

Guinea Pig Oral 110 mg/kg [7]

Guinea Pig Intraperitoneal 85 mg/kg [8]

Hen Intraperitoneal 37.5-50 mg/kg [8]

Mouse IV 21.7-25 mg/kg [8]

| Mouse | Subcutaneous | 21.8 mg/kg |[8] |

Subchronic and Chronic Toxicity
Information on chronic toxicity is limited. While some sources suggest that effects from chronic

exposure are unlikely due to its non-persistent nature, other studies indicate potential for organ

damage with repeated exposure.[1] For instance, rats subjected to 15 daily dermal applications

of a related mixture suffered liver damage and brain cholinesterase inhibition.[7]

Genotoxicity
In vitro mutagenicity tests have indicated that demeton has a significant genotoxic potential.[2]

[6] However, comprehensive in vivo studies are not widely available.

Carcinogenicity
There is no definitive information regarding the long-term carcinogenic effects of demeton-S-

methyl in humans.[6] It is noted that disulfoton, for which demeton-S is a metabolite, has not

been observed to have carcinogenic effects.[6]

Reproductive and Developmental Toxicity
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The teratogenic potential of demeton-S-methyl is not clearly established. Studies on its parent

compound, demeton, showed it to be mildly teratogenic in mice at 10 mg/kg, causing various

skeletal and organ malformations.[7] Daily oral doses of the metabolite oxydemeton-methyl to

pregnant rats resulted in maternal toxicity (tremors, weight loss, cholinesterase depression) but

had no evident effect on the fetuses.[7]

Neurotoxicity
As a potent cholinesterase inhibitor, demeton-S-methyl is a confirmed neurotoxin.[2] However,

tests in hens at doses equal to the oral LD50 did not induce delayed polyneuropathy, a specific

type of neurotoxicity associated with some organophosphates.[5]

Toxicological Profile of Demeton-S-Methyl Sulfone
The sulfone metabolite is also a potent acetylcholinesterase inhibitor and is considered highly

toxic.[3][9]

Acute Toxicity
Demeton-S-methyl sulfone demonstrates high acute oral toxicity in rats. Following oral

administration, the duration of poisoning symptoms is notably longer compared to intravenous

injection, suggesting slower absorption from the gastrointestinal tract.[8]

Table 2: Acute Toxicity of Demeton-S-Methyl Sulfone

Species Route LD50 Reference

Rat (Male, non-
fasted)

Oral 37-44 mg/kg [10]

| Rat (Male, fasted) | Oral | 23 mg/kg |[10] |

Subchronic Toxicity
A 13-week dietary feeding study was conducted in Beagle dogs. The study established a No-

Observed-Effect-Level (NOEL) for erythrocyte cholinesterase depression at 1 ppm (equivalent

to 0.3 mg/kg/day). For plasma and brain cholinesterase, the NOEL was 5 ppm (equivalent to

1.5 mg/kg/day). No other toxic effects were observed at doses up to 25 ppm.[10]
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Comparative Cholinesterase Inhibition
The inhibitory potency of demeton-S-methyl and its oxidative metabolites varies depending on

the source of the cholinesterase enzyme. The oxidation of the thioether group does not always

lead to a straightforward increase in inhibitory power.

Table 3: In Vitro Cholinesterase Inhibition (I50 Values)

Compound Enzyme Source I50 (M) Reference

Demeton-S-methyl Sheep Erythrocyte 6.5 x 10⁻⁵ [5][8]

Oxydemeton-methyl

(Sulfoxide)
Sheep Erythrocyte 4.1 x 10⁻⁵ [8]

Demeton-S-methyl

Sulfone
Sheep Erythrocyte 2.3 x 10⁻⁵ [8]

Demeton-S-methyl Rat Brain 9.52 x 10⁻⁵ [8]

Oxydemeton-methyl

(Sulfoxide)
Rat Brain 1.43 x 10⁻³ [8]

Demeton-S-methyl Human Serum 1.65 x 10⁻⁶ [8]

Oxydemeton-methyl

(Sulfoxide)
Human Serum 2.7 x 10⁻⁵ [8]

| Demeton-S-methyl Sulfone | Human Serum | 4.3 x 10⁻⁵ |[8] |

I50 is the molar concentration of inhibitor required to cause 50% inhibition.

Experimental Protocols
Toxicological data for chemical substances are typically generated following standardized

methodologies, such as those published by the Organisation for Economic Co-operation and

Development (OECD). These guidelines ensure data quality, reproducibility, and animal

welfare.

Acute Oral Toxicity Testing (Ref: OECD 420, 423, 425)
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The goal of acute oral toxicity studies is to determine the short-term adverse effects of a single

dose of a substance and to calculate a median lethal dose (LD50).[11]

Principle: A stepwise procedure is used where a single dose is administered to a small

number of animals. The outcome for these animals determines the dose for the next group.

This approach minimizes the number of animals required.[12][13]

Test Animals: Typically, young adult rats or mice of a single sex (usually females, as they are

often slightly more sensitive) are used.[11][12]

Procedure: Animals are fasted prior to dosing to promote absorption.[11][12] The test

substance is administered by oral gavage.[11][12] Doses are selected from fixed levels (e.g.,

5, 50, 300, 2000 mg/kg).[12][14]

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin,

fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[12] A gross necropsy

is performed on all animals at the end of the study.[14]

Subchronic Toxicity Testing (Ref: OECD 408, 411)
Subchronic studies evaluate the effects of repeated exposure over a portion of the animal's

lifespan, typically 90 days in rodents.

Principle: To characterize the dose-response relationship of a substance following repeated

administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).[15][16]

Test Animals: At least three dose groups and a control group are used, with a minimum of 10

male and 10 female rodents per group.[15]

Procedure: The test substance is administered daily, seven days a week, for 90 days.

Administration can be via the diet, drinking water, or by gavage (oral studies, OECD 408) or

applied to the skin (dermal studies, OECD 411).[15][16]

Observations: Daily clinical observations are made. Body weight and food/water

consumption are measured weekly.[15] Comprehensive hematology, clinical biochemistry,

and urinalysis are performed at termination. All animals undergo a full necropsy, and a

comprehensive set of tissues is examined histopathologically.[15][16]
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Caption: Generalized workflow for chemical toxicity testing.

Genotoxicity Testing (Ref: OECD 471, 473, 487)
A battery of tests is required to assess the full range of potential genetic damage.[17]

Bacterial Reverse Mutation Test (Ames Test, OECD 471): Detects gene mutations (point

mutations).

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Detects structural

chromosome damage in mammalian cells.[18]
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In Vitro Mammalian Cell Micronucleus Test (OECD 487): Detects both chromosome

breakage and chromosome loss in mammalian cells.[18]

Conclusion
Demeton-S-methyl and its sulfone metabolite are highly toxic organophosphates whose

hazardous properties are primarily driven by the potent and irreversible inhibition of

acetylcholinesterase. The acute toxicity data clearly classify both compounds as dangerous,

with low LD50 values across multiple species and exposure routes. Metabolism to the sulfone

derivative is a key feature of its biological activity. While data on subchronic toxicity exists,

significant gaps remain, particularly concerning the long-term effects such as carcinogenicity

and the full reproductive toxicity profile for both the parent compound and its sulfone. The

provided experimental frameworks, based on international guidelines, represent the standard

for generating the data necessary to fill these gaps and perform comprehensive risk

assessments. Given their high toxicity, the global ban on these substances is well-justified from

a public health and environmental perspective.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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